molecular formula C10H11NO2 B11911786 (R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B11911786
M. Wt: 177.20 g/mol
InChI Key: HTTPGMNPPMMMOP-SNVBAGLBSA-N
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Description

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . Its stereochemical configuration, (1R,2R), is critical for its interactions in biological systems. The compound is synthesized via hydrolysis of methyl esters (e.g., I-5) in aqueous HCl, yielding high purity (98%) and a characteristic LC-MS peak at m/z = 178.0 [M+H]⁺ . The hydrochloride salt form (CAS: 1211618-19-7) has a molecular weight of 213.66 g/mol, enhancing solubility for pharmaceutical applications . Its InChIKey (DNDUYUYIRYKACW-BRJQIKQINA-N) confirms stereochemical uniqueness .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1

InChI Key

HTTPGMNPPMMMOP-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@](C2=CC=CC=C21)(C(=O)O)N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Tandem Michael-Michael Reaction for Bicyclic Framework Construction

The regio- and stereoselective assembly of the 1,2,3-trisubstituted indane skeleton forms the foundation of early synthetic routes. Kotha et al. demonstrated that treating glycinate enolates with 2-indanone derivatives under kinetic control at –78°C in tetrahydrofuran (THF) induces a tandem Michael-Michael cascade. The first Michael addition forms a quaternary center at C1, while the intramolecular cyclization establishes the bicyclic system with 8:1 diastereomeric ratio (dr). Critical parameters include:

  • Base selection : Lithium diisopropylamide (LDA) outperforms NaHMDS in minimizing racemization.

  • Temperature gradient : Gradual warming from –78°C to room temperature over 24 hours ensures complete cyclization.

  • Solvent polarity : THF stabilizes the enolate intermediate, whereas dichloromethane (DCM) leads to premature protonation.

Post-reaction workup involves aqueous extraction followed by silica gel chromatography (hexane/EtOAc 70:30), yielding 68–72% of indanylglycine esters. While effective for gram-scale synthesis, this method requires optimization for (R)-enantiomer selectivity.

Reductive Amination Routes

Industrial patents disclose alternative pathways using 2-indanone and glycine alkyl esters in reductive amination. The CN102391140A protocol employs sodium triacetoxy borohydride (STAB) in acetonitrile at 0–5°C, achieving 84% yield and 91% ee for the (R)-isomer. Key advantages over NaBH4 include:

ParameterSTAB SystemNaBH4 System
Reaction Time (h)412
ee (%)9165
Byproduct Formation (%)<322

Post-reduction, oxalic acid in acetone precipitates the oxalate salt, which is neutralized with triethylamine to recover the free amine. This method’s scalability is evidenced by pilot plant data producing 50 kg batches with 89% purity.

Industrial-Scale Preparation and Resolution Techniques

Hydrolytic Resolution of Racemic Intermediates

EP2181980A1 details the hydrolysis of carbamate-protected intermediates (e.g., (R)-1-(tert-butoxycarbonyl)aminoindane) in 1-butanol at 80°C for 2 hours, followed by HCl-mediated cleavage. The high-boiling solvent suppresses racemization, enabling 96% ee retention. Post-hydrolysis, toluene extraction and NaHCO3 washing isolate the amino acid, with final crystallization from ethanol/water yielding 99.5% purity.

Chiral Pool Utilization

Sourcing (R)-1-aminoindane from the chiral pool reduces synthetic steps. EvitaChem’s route condenses (R)-1-aminoindane with bromoacetic acid under Mitsunobu conditions (DIAD, PPh3, THF), achieving 78% yield. However, this method’s reliance on costly chiral starting materials limits its industrial adoption.

Stereochemical Control Strategies

Chiral Auxiliaries in Asymmetric Induction

Ellman’s tert-butanesulfinamide auxiliary enables enantioselective Strecker synthesis of the target compound. Condensing 2-indanone with (R)-tert-butanesulfinamide in Ti(OiPr)4/triethylamine generates a chiral imine, which undergoes cyanation with TMSCN (92% ee). Acidic hydrolysis (6M HCl, reflux) removes the auxiliary, yielding the free amino acid without epimerization.

Transition Metal Catalysis

Pd-catalyzed asymmetric allylic amination using Trost ligands (e.g., (R,R)-L1) converts 3-bromoindene derivatives to the (R)-configured product in 88% ee. The catalytic system (5 mol% Pd2(dba)3, 12 mol% ligand, DIPEA) operates at 40°C in toluene, though substrate scope limitations persist for bicyclic systems.

Comparative Analysis of Preparation Methods

MethodScale (g)ee (%)Yield (%)Cost Index
Tandem Michael1085681.0
STAB Reductive5000091840.7
Hydrolytic Resolution100096751.2
Biocatalytic10099903.5

Mechanism of Action

The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid Amino, carboxylic acid at C1 C₁₀H₁₁NO₂ Chiral drug intermediate; high enantiopurity
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid Dicyanomethylene, hydroxyl at C3 C₁₂H₆N₂O₃ Electron-deficient; used in organic electronics
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), methyl (C3), indole core C₁₀H₈ClNO₂ Antimicrobial agent; halogen enhances bioactivity
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Cyano (C4) C₁₀H₉N₂ Synthesized via transaminase (100% yield, enantiopurity)
1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid Isopropyl (C3) C₁₃H₁₇NO₂ Steric bulk alters pharmacokinetics
2,3-Dihydro-1H-indene-2-carboxylic acid No amino group C₉H₈O₂ Lacks hydrogen-bonding sites; limited bioactivity

Key Differences and Implications

  • Electronic Effects: The cyano group in (R)-1-amino-4-carbonitrile increases electrophilicity, favoring nucleophilic reactions, while the dicyanomethylene group in ’s compound creates a strong electron-withdrawing effect, useful in charge-transfer complexes .
  • Stereochemistry : The (1R,2R) configuration in the target compound contrasts with (1R,2S) isomers (e.g., ), which may exhibit divergent binding affinities in enzyme-active sites .
  • Synthetic Routes : Enzymatic synthesis (transaminase) for the 4-carbonitrile derivative achieves 100% yield and enantiopurity , outperforming traditional multi-step chemical syntheses .
  • Bioactivity: Halogenation (e.g., 7-chloro in ) enhances antimicrobial potency but introduces toxicity risks, whereas the amino group in the target compound supports targeted interactions (e.g., enzyme inhibition) .

Biological Activity

(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 1292292-85-3) is a chiral compound characterized by its unique bicyclic indene structure, featuring an amino group and a carboxylic acid. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter modulation and neuroprotection.

  • Molecular Formula : C11_{11}H13_{13}N O2_2
  • Molar Mass : 213.66 g/mol
  • Structure : The compound's bicyclic framework contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. The presence of the amino and carboxylic acid groups allows the compound to form hydrogen bonds and participate in ionic interactions with proteins and enzymes, potentially influencing their activity.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with glutamate receptors, which play a critical role in synaptic transmission and plasticity, suggesting potential applications in treating neurological disorders.
  • Enzyme Interaction : Preliminary studies indicate that it may inhibit or modulate the activity of certain enzymes involved in neurotransmission.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Analgesic Properties : It has shown promise in modulating pain responses, indicating potential as an analgesic agent.
  • Cognitive Enhancement : Its interaction with neurotransmitter systems could lead to effects on mood and cognition.

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, suggesting its potential for developing neuroprotective therapies.

Study 2: Analgesic Potential

In an analgesic activity assay using the hot plate method on mice, derivatives of this compound were tested. The results indicated that these derivatives exhibited a significant analgesic effect, surpassing that of standard analgesics like metamizole.

Comparative Analysis

To better understand the biological relevance of this compound, a comparison with similar compounds is helpful:

Compound NameCAS NumberKey FeaturesBiological Activity
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid1292292-89-7Enantiomer with potential differing activityNeuroprotective, analgesic
2-Aminoindane15690-38-5Similar bicyclic structureNeuropharmacological applications
Indole DerivativesVariousRelated structures often involved in medicinal chemistryAntitumor, anti-inflammatory activities

Scientific Research Applications

Pharmacological Applications

The primary applications of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid are in pharmacology and medicinal chemistry. Its structural similarity to neurotransmitters suggests that it may modulate receptor activity, making it a candidate for treating neurological disorders. Research indicates that derivatives of this compound could influence neurotransmission processes, potentially aiding in the treatment of conditions such as depression and anxiety disorders .

Table 1: Pharmacological Activities

Activity Description
Neurotransmitter ModulationInfluences neurotransmission pathways, potentially useful in psychiatric disorders
Anti-inflammatory EffectsExhibits properties that may reduce inflammation and associated symptoms
Hypotensive ActionCan lower blood pressure, beneficial for cardiovascular health
Antioxidant PropertiesScavenges active oxygen radicals, preventing oxidative stress

Neurological Research

Research has highlighted the compound's potential in treating various neurological conditions. For instance, studies suggest that it may serve as an amnesia curative agent and a treatment for conditions associated with hypoxia and anoxia . Its ability to improve cognitive function in hypoxic conditions positions it as a valuable therapeutic agent.

Case Study: Cognitive Improvement in Hypoxia

A study demonstrated that this compound significantly improved cognitive functions in animal models subjected to hypoxic conditions. The results indicated enhanced memory retention and learning capabilities post-treatment compared to control groups .

Cardiovascular Applications

The compound's hypotensive properties have been explored for cardiovascular applications. It shows promise as a prophylactic agent against arrhythmias and heart failure caused by hypoxia. Its low toxicity profile further supports its potential for safe long-term use in managing cardiovascular diseases .

Table 2: Cardiovascular Effects

Effect Mechanism
HypotensiveReduces blood pressure through vasodilation and improved blood flow
Anti-arrhythmicStabilizes heart rhythm under hypoxic conditions
CardioprotectiveProtects cardiac tissues from oxidative damage during ischemic events

Antioxidant Research

This compound has been investigated for its antioxidant properties. It is capable of scavenging free radicals and preventing lipid peroxidation, which is crucial for maintaining cellular integrity under oxidative stress conditions . This property opens avenues for its use in food preservation and as a dietary supplement.

Industrial Applications

Beyond pharmacology, the compound's unique properties make it valuable in various industrial applications. Its antioxidant capabilities can be utilized in food technology to enhance the shelf life of products by preventing rancidity caused by oxidation .

Q & A

Basic: What synthetic strategies are effective for achieving high enantiomeric purity in (R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid?

Methodological Answer:
Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, the hydrolysis of methyl esters under acidic conditions (e.g., HCl) followed by chiral HPLC separation has been successfully applied to isolate the (S)-enantiomer . For the (R)-form, asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases/esterases could be explored. Key steps include monitoring reaction progress via LC-MS (mass confirmation at m/z = 178.0 [M+H]⁺) and optimizing solvent systems (e.g., MeOH with SOCl₂ for esterification) to minimize racemization .

Advanced: How does stereochemistry influence the biological activity of 1-aminoindane carboxylic acid derivatives?

Methodological Answer:
Stereochemical configuration critically impacts binding to biological targets. For instance, indene derivatives like indinavir sulfate rely on specific enantiomers (e.g., cis-1-amino-2,3-dihydro-1H-inden-2-ol) for protease inhibition . Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities of (R)- vs. (S)-enantiomers to receptors like histone acetyltransferases or inflammatory mediators. Experimental validation via IC₅₀ assays (e.g., anti-inflammatory activity testing as in Indanal ) and X-ray crystallography of protein-ligand complexes are essential to correlate stereochemistry with efficacy .

Basic: What analytical techniques are recommended for characterizing enantiomeric purity and structural integrity?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
  • LC-MS : Confirm molecular weight (expected m/z = 178.0 [M+H]⁺ for the free acid) and detect impurities .
  • NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify regiochemistry and functional groups (e.g., carboxylic acid proton at δ ~12 ppm).
  • Polarimetry : Measure specific rotation ([α]D) to quantify enantiomeric excess (e.g., >98% ee for pharmaceutical-grade material) .

Advanced: How can computational modeling guide the design of stable (R)-enantiomer formulations?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS or Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays).
  • Thermodynamic Stability : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare the Gibbs free energy of (R)- vs. (S)-enantiomers in aqueous vs. organic phases.
  • Degradation Pathways : Molecular dynamics simulations under varied pH/temperature conditions predict hydrolysis or oxidation sites, informing storage protocols (e.g., inert atmosphere, -20°C) .

Basic: What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:
Key challenges include:

  • Racemization : Minimize by using low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane).
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water mixtures) to remove diastereomeric byproducts.
  • Yield Optimization : Catalytic methods (e.g., Pd/C for hydrogenation) or flow chemistry setups improve reproducibility at scale .

Advanced: What structural modifications enhance the pharmacokinetic profile of 1-aminoindane derivatives?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the carboxylic acid with a phosphonic acid group (e.g., 2-Aminoindan-2-Phosphonic Acid ) to improve membrane permeability.
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl or ethyl esters) for enhanced oral bioavailability, as demonstrated in spiro oxazolidinediones .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., halogens at the 4-position) to reduce CYP450-mediated degradation, guided by metabolite identification via LC-MS/MS .

Basic: How to resolve contradictions in reported synthetic yields for indene carboxylic acid derivatives?

Methodological Answer:

  • Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) software.
  • Byproduct Analysis : Use GC-MS or HRMS to identify side products (e.g., over-oxidation or dimerization) that reduce yield.
  • Reproducibility Checks : Cross-validate methods with independent labs, referencing protocols for analogous compounds (e.g., FMOC-DL-1-aminodihydroindene synthesis ).

Advanced: What role do indene derivatives play in targeting epigenetic regulators?

Methodological Answer:
this compound derivatives can inhibit histone acetyltransferases (e.g., p300/CBP) by mimicking acetyl-CoA’s carboxylate group. Structure-activity relationship (SAR) studies involve:

  • Functional Group Scanning : Introduce substituents (e.g., nitro, cyano) at the 4-position to enhance binding.
  • Crystallography : Resolve inhibitor-enzyme complexes to identify key hydrogen bonds (e.g., with Tyr1467 in p300) .
  • In Vivo Testing : Use transgenic mouse models to evaluate efficacy in diseases like cancer or inflammation .

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